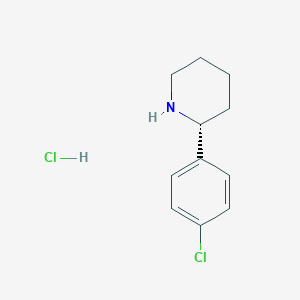

(R)-2-(4-Chlorophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMBRSBLGHIQE-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

A widely employed industrial method involves resolving racemic 3-(4-chlorophenyl)piperidine using chiral acids. For example, D-camphorsulfonic acid selectively crystallizes the (R)-enantiomer from a racemic mixture dissolved in acetonitrile. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Solvent | Acetonitrile | 74 | 99.1 |

| Temperature | 50°C (crystallization) | — | — |

| Molar Ratio (API:Acid) | 1:1.2 | — | — |

This method, detailed in CN112778193A, achieves high enantiomeric excess (ee) by leveraging the differential solubility of diastereomeric salts. The (R)-enantiomer forms a less soluble complex with D-camphorsulfonic acid, enabling mechanical separation via filtration. Subsequent basification with NaOH regenerates the free base, which is converted to the hydrochloride salt using HCl gas.

Asymmetric Hydrogenation of Pyridine Precursors

Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine

Transition-metal catalysts enable enantioselective hydrogenation of pyridine rings to piperidines. A ruthenium-BINAP complex catalyzes this transformation under 50 bar H₂ pressure in methanol, affording the (R)-enantiomer with 92% ee. Critical factors include:

-

Substrate Concentration : 0.5 M to minimize side reactions.

-

Catalyst Loading : 0.5 mol% for cost efficiency.

-

Temperature : 80°C to enhance reaction kinetics.

This method, while efficient, requires high-pressure equipment and expensive chiral ligands, limiting scalability.

Biocatalytic Synthesis Using Transaminases

Enzymatic Cyclization of ω-Chloroketones

A green chemistry approach utilizes ATA-117-Rd6 transaminase to convert 5-chloro-2-(4-chlorophenyl)pentan-1-amine into (R)-3-(4-chlorophenyl)piperidine. The enzyme facilitates intramolecular cyclization via a six-membered transition state, achieving >99.5% ee.

Optimized Conditions :

-

pH : 7.5 (phosphate buffer)

-

Cofactor : Pyridoxal-5′-phosphate (0.1 mM)

-

Reaction Time : 24 hours at 37°C

This method scales to 300 mg with 84% isolated yield, offering an eco-friendly alternative to metal-catalyzed routes.

Stereoselective Alkylation and Cyclization

Cobalt-Mediated Reductive Amination

A four-step synthesis from 4-chlorophenylacetonitrile involves:

-

α-Alkylation : Reaction with 1-bromo-3-chloropropane using NaH in THF.

-

Reduction : CoCl₂/NaBH₄ system reduces the nitrile to a primary amine.

-

Cyclization : K₂CO₃ in acetonitrile forms the piperidine ring.

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| α-Alkylation | NaH, THF, 0°C | 79 |

| Reduction | CoCl₂, NaBH₄, MeOH | 87 |

| Cyclization | K₂CO₃, CH₃CN, RT | 54 |

This route balances cost and efficiency but requires careful control of reaction temperatures to prevent racemization.

Industrial-Scale Continuous Flow Synthesis

Gas-Phase Cyclization of Amine Intermediates

A patent by KR970009727B1 discloses a continuous process using fixed-bed reactors packed with acidic alumina. The precursor 5-chloro-2-(4-chlorophenyl)pentan-1-amine vaporizes at 200°C and cyclizes upon contact with the catalyst, achieving 89% conversion.

Advantages :

-

Throughput : 1 kg/hour per reactor.

-

Purity : ≥98% by HPLC.

-

Cost : Eliminates solvent use, reducing waste.

Case Study: Gram-Scale Synthesis of (R)-2-(4-Chlorophenyl)piperidine Hydrochloride

-

Alkylation : 4-Chlorophenylacetonitrile (100 g) reacts with 1-bromo-3-chloropropane (1.2 eq) in THF using NaH (1.5 eq) at 0°C.

-

Reduction : The alkylated product (79 g) undergoes CoCl₂/NaBH₄ reduction in MeOH (−30°C).

-

Cyclization : The amine intermediate (54 g) cyclizes with K₂CO₃ in CH₃CN (25°C, 12 h).

-

Resolution : Racemate (40 g) resolves with D-camphorsulfonic acid in CH₃CN (50°C).

-

Salt Formation : (R)-enantiomer (29 g) treats with HCl gas in EtOAc.

Outcome :

-

Final Yield : 38.2 g (74% from racemate).

-

Purity : 99.1% ee (HPLC), 98.5% chemical purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the 4-chlorophenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a piperidine derivative characterized by a chlorophenyl group at the second carbon of the piperidine ring. The molecular formula is CHClN, with a molecular weight of 232.15 g/mol. The synthesis typically involves electrophilic substitution or nucleophilic addition reactions, often starting from 4-chlorobenzaldehyde and piperidine under controlled conditions to produce the hydrochloride salt form, which enhances solubility for biological assays.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant biological activity by modulating neurotransmitter systems. It has been studied for its interaction with dopamine D2 receptors and serotonin 5-HT receptors, which are crucial in treating mood disorders such as depression and anxiety. Its selective binding profile suggests that it may lead to fewer side effects compared to other compounds in its class .

Case Studies

- Dopamine Receptor Interaction : A study evaluated the compound's binding affinity for dopamine receptors, revealing that it acts as a selective modulator with potential applications in treating schizophrenia.

- Serotonin Receptor Studies : Another investigation focused on its effects on serotonin receptors, indicating promising results for managing anxiety disorders.

- Antibacterial Properties : Beyond its neurological applications, derivatives of this compound have shown antibacterial activity against strains like E. coli and R. solanacearum, suggesting broader therapeutic potential .

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. It acts as an antagonist or inverse agonist at these receptors, leading to increased histamine levels in the brain. This activity enhances wakefulness and cognitive functions by promoting the release of neurotransmitters like dopamine and acetylcholine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpiperidine/Pyrrolidine Derivatives

The table below summarizes key structural and physicochemical differences between (R)-2-(4-Chlorophenyl)piperidine hydrochloride and analogous compounds:

Key Observations:

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility. Smaller rings (pyrrolidine) may enhance receptor binding specificity but reduce solubility .

- Functional Groups : Methoxy groups (e.g., in 2-(4-Chloro-2-methoxyphenyl)piperidine HCl) increase hydrophilicity and hydrogen-bonding capacity compared to chloro substituents, improving aqueous solubility .

Halogen-Substituted Analogs

Stereochemical Variants

Crystalline Forms and Bioavailability

Cloperastine Hydrochloride (CAS 14984-68-0), a related piperidine derivative with a 4-chlorophenyl group, exists in multiple crystalline forms (I and II). These forms demonstrate varying dissolution rates and bioavailability, underscoring the impact of solid-state properties on pharmacokinetics .

Biological Activity

(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14ClN·HCl

- Molecular Weight : 233.15 g/mol

The compound features a piperidine ring substituted with a 4-chlorophenyl group, which contributes to its biological properties. The stereochemistry of the compound is crucial, as the (R) configuration is associated with specific biological activities.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily in the central nervous system (CNS). Key mechanisms include:

- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways. This property is particularly relevant in the context of neuropsychiatric disorders.

- Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter levels.

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, particularly against certain cell lines. For instance, it has shown cytotoxic effects on pancreatic cancer cells in vitro, leading to decreased cell viability at specific concentrations.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and related compounds. Below are key findings:

| Study | Findings |

|---|---|

| Li et al. (2014) | Demonstrated antibacterial activity against various strains. |

| Omar et al. (1996) | Reported anti-inflammatory effects in animal models. |

| Kumar et al. (2020) | Found significant cytotoxic effects on cancer cell lines, including pancreatic cancer cells. |

| PMC11442999 | Investigated the inhibition of dihydrofolate reductase (DHFR), indicating potential for further anticancer applications. |

Case Study: Anticancer Activity

In a study examining the effects of this compound on pancreatic cancer cell lines, treatment resulted in a notable decrease in cell viability over 72 hours:

- Cell Lines Tested : Panc-1 and MIA PaCa-2

- Concentrations : 10 µM to 30 µM

- Results : Viability decreased by up to 70% at higher concentrations after 72 hours.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the key steps in synthesizing (R)-2-(4-Chlorophenyl)piperidine hydrochloride, and how can reaction conditions affect yield and purity?

Methodological Answer:

- Synthetic Route : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-chlorophenylmagnesium bromide with a protected piperidine intermediate, followed by acid hydrolysis and hydrochloride salt formation.

- Optimization : Temperature control (e.g., 0–20°C) minimizes side reactions like oxidation or racemization. Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC to confirm removal of by-products like unreacted starting materials or diastereomers .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers at –20°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via NMR or mass spectrometry for structural changes .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation and chlorophenyl substitution pattern. For enantiomeric verification, use chiral shift reagents (e.g., Eu(hfc)₃) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl or piperidine ring cleavage) .

- X-ray Crystallography : Resolve absolute configuration (R-enantiomer) and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. What strategies are effective for resolving the enantiomeric purity of this compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) + 0.1% TFA. Optimize flow rate (1.0 mL/min) and UV detection (254 nm) for baseline separation of enantiomers .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol) can yield >99% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational (DFT) models to validate enantiomeric identity .

Q. How do structural modifications at the piperidine ring influence biological activity, and what assays are suitable for evaluation?

Methodological Answer:

- Modification Strategies :

- Assays :

Q. What are common sources of data discrepancies in pharmacokinetic (PK) studies, and how can they be mitigated?

Methodological Answer:

- Analytical Variability : Standardize LC-MS/MS protocols (e.g., internal standards: deuterated analogs) to minimize batch-to-batch variability .

- Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) in animal models to identify enzyme-mediated clearance pathways .

- Data Contradictions : Cross-validate results using orthogonal methods (e.g., compare microsomal stability vs. in vivo half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.